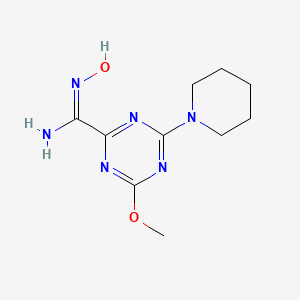![molecular formula C22H17N3OS B5981197 (2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5981197.png)
(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structure, which combines a thiazolidinone core with pyridine and phenyl groups, potentially leading to novel biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. One common method involves the reaction of 6-methylpyridine-2-carbaldehyde with 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine and other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile.
科学研究应用
(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its anticancer activity and its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. For example, its anticancer activity may be due to its ability to inhibit enzymes involved in cell proliferation or survival.
相似化合物的比较
Similar Compounds
- (3Z)-3-{[(6-Methylpyridin-2-yl)amino]methylene}-2H-chromene-2,4(3H)-dione
- 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide
Uniqueness
(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with pyridine and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
IUPAC Name |
(5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-16-9-8-12-18(23-16)15-20-21(26)25(19-13-6-3-7-14-19)22(27-20)24-17-10-4-2-5-11-17/h2-15H,1H3/b20-15-,24-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNHVUIHOMLXQH-OIBHPTRJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5981116.png)
![5-(Dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B5981132.png)
![6-ethyl-3-(2-ethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5981135.png)
![5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PROPAN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B5981142.png)
![1-(2-ethoxyphenyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5981145.png)
![7-(4-fluorobenzyl)-2-(3-methylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5981149.png)
![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5981157.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5981174.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5981178.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)tryptophan](/img/structure/B5981183.png)


![2-[4-(BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5981207.png)
![2-oxo-1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5981223.png)
